

A Guide to Inter-Laboratory Comparison of 1,1-Diethylcyclopropane Analysis

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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845

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This guide provides a framework for conducting an inter-laboratory comparison of **1,1-diethylcyclopropane** analysis, offering objective criteria and supporting data to evaluate laboratory performance. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the quantification of volatile organic compounds (VOCs).

Introduction

1,1-Diethylcyclopropane is a saturated hydrocarbon that may be encountered as a volatile organic compound (VOC) in various matrices. Accurate and reproducible quantification of such compounds is crucial for regulatory compliance, quality control, and research applications. Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for assessing the competence of analytical laboratories and ensuring the comparability of results across different sites.^{[1][2][3]}

This guide outlines a model for an inter-laboratory study, including a standardized analytical protocol and a hypothetical dataset to illustrate the evaluation of laboratory performance.

Experimental Protocol: Quantification of 1,1-Diethylcyclopropane by GC-MS

A standardized and validated analytical method is fundamental to any inter-laboratory comparison. The following protocol details a gas chromatography-mass spectrometry (GC-MS)

method for the quantification of **1,1-diethylcyclopropane**.

1. Sample Preparation

- Objective: To prepare a homogenous and stable test material to be distributed to participating laboratories.
- Procedure:
 - A stock solution of **1,1-diethylcyclopropane** (CAS No. 1003-19-6) is prepared in methanol at a concentration of 1000 µg/mL.^[4]
 - The stock solution is used to spike a well-characterized matrix (e.g., a lacquer or adhesive) at a target concentration.
 - The spiked material is thoroughly homogenized to ensure uniform distribution of the analyte.
 - Aliquots of the homogenized material are dispensed into sealed vials and stored under controlled conditions until shipment to participating laboratories.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or equivalent).
- Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Splitless injection at 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.

- Hold: 5 minutes at 200°C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 35-350.
 - Quantification Ion: m/z 69 (primary), with m/z 41 and 55 as qualifier ions.[\[5\]](#)

3. Calibration and Quantification

- Calibration Standards: A series of at least five calibration standards are prepared by diluting the **1,1-diethylcyclopropane** stock solution in methanol to cover the expected concentration range.
- Internal Standard: An internal standard (e.g., toluene-d8) should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.
- Quantification: The concentration of **1,1-diethylcyclopropane** in the test sample is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

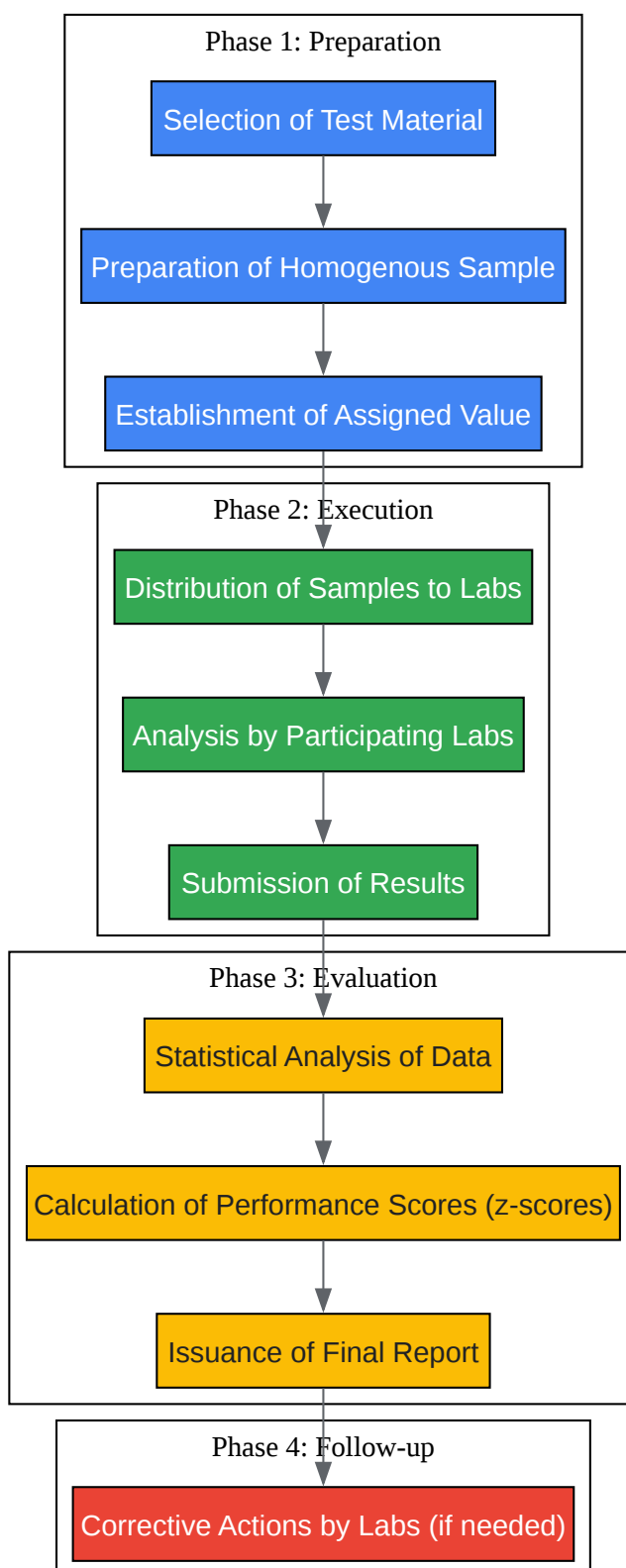
The following table summarizes hypothetical results from a round-robin test involving ten laboratories. The assigned value for the test material is 50.0 µg/g.

Laboratory ID	Reported Value (µg/g)	Deviation from Assigned Value (%)	z-score
Lab 1	48.5	-3.0	-0.6
Lab 2	52.3	+4.6	0.92
Lab 3	45.1	-9.8	-1.96
Lab 4	55.8	+11.6	2.32
Lab 5	49.2	-1.6	-0.32
Lab 6	50.5	+1.0	0.2
Lab 7	47.9	-4.2	-0.84
Lab 8	53.1	+6.2	1.24
Lab 9	46.5	-7.0	-1.4
Lab 10	51.7	+3.4	0.68
Assigned Value	50.0		
Standard Deviation	2.5		
RSD (%)	5.0		

- z-score calculation: $z = (x - X) / \sigma$, where x is the reported value, X is the assigned value, and σ is the standard deviation for proficiency assessment.
- Interpretation: A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a need for investigation and corrective action.[\[2\]](#)

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates the logical workflow of the inter-laboratory comparison process.



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Workflow of the inter-laboratory comparison process.

Conclusion

Participation in inter-laboratory comparisons is a critical component of a laboratory's quality management system.[2][6] It provides an objective means of assessing and demonstrating the reliability of analytical data. By adhering to standardized protocols and continuously monitoring performance, laboratories can ensure the accuracy and comparability of their results for the analysis of **1,1-diethylcyclopropane** and other volatile organic compounds. The mean relative standard deviation (RSD) in such studies for VOCs has shown improvement over the years, with values around 28% being achievable.[1] This highlights the importance of ongoing proficiency testing to improve the overall quality of analytical measurements.

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